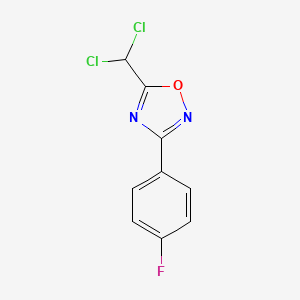![molecular formula C21H16N4O2S B10899287 [{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}(phenylamino)methylidene]propanedinitrile](/img/structure/B10899287.png)
[{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}(phenylamino)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ANILINO{[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}METHYLENE)MALONONITRILE is a complex organic compound characterized by its unique structure, which includes an aniline group, a pyrrole ring, and a malononitrile moiety
Preparation Methods
The synthesis of 2-(ANILINO{[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}METHYLENE)MALONONITRILE typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline derivatives with cyanoacetic acid derivatives under specific conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aniline and pyrrole moieties. Common reagents used in these reactions include acids, bases, and organic solvents. .
Scientific Research Applications
2-(ANILINO{[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}METHYLENE)MALONONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-(ANILINO{[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}METHYLENE)MALONONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-(ANILINO{[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}METHYLENE)MALONONITRILE include other aniline derivatives and pyrrole-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, compounds like 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide and 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been studied for their unique properties and applications .
Properties
Molecular Formula |
C21H16N4O2S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[anilino-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C21H16N4O2S/c1-14-7-9-17(10-8-14)25-19(26)11-18(21(25)27)28-20(15(12-22)13-23)24-16-5-3-2-4-6-16/h2-10,18,24H,11H2,1H3 |
InChI Key |
LPINQMDCTPKXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=C(C#N)C#N)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899213.png)
![(2E)-2-cyano-3-{4-[(2-methylbenzyl)oxy]phenyl}-N-phenylprop-2-enamide](/img/structure/B10899223.png)

![N-(4-ethoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10899243.png)
![3-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B10899257.png)
![N-(5-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10899263.png)
![(4-Phenylpiperazin-1-yl)(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B10899266.png)
![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10899278.png)
![2-[(4-bromothiophen-2-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10899284.png)
![[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B10899291.png)
![N'-[(1E,2E)-but-2-en-1-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B10899298.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,4,5-trihydroxybenzohydrazide](/img/structure/B10899303.png)
![4,4'-[(3-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B10899308.png)

